4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1217487-59-6
VCID: VC3073663
InChI: InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16)
SMILES: CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F
Molecular Formula: C10H8F3N3S
Molecular Weight: 259.25 g/mol

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

CAS No.: 1217487-59-6

Cat. No.: VC3073663

Molecular Formula: C10H8F3N3S

Molecular Weight: 259.25 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine - 1217487-59-6

Specification

CAS No. 1217487-59-6
Molecular Formula C10H8F3N3S
Molecular Weight 259.25 g/mol
IUPAC Name 4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16)
Standard InChI Key YHVONWLNMSNKDG-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F
Canonical SMILES CC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F

Introduction

Chemical Properties and Structure

4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine (CAS: 1217487-59-6) is characterized by a molecular formula of C10H8F3N3S and a molecular weight of 259.25 g/mol. The compound features a thiazole ring substituted with three key functional groups: a methyl group at position 4, a 5-(trifluoromethyl)-pyridin-3-yl group at position 5, and an amine group at position 2.

The structural architecture of this compound contributes significantly to its chemical behavior and potential biological activities. The thiazole core provides a rigid scaffold that positions the functional groups in specific spatial orientations, which can be crucial for molecular recognition events in biological systems.

The trifluoromethyl group on the pyridine ring is particularly noteworthy as it introduces several important characteristics:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Increased metabolic stability by protecting against oxidative metabolism

  • Electronic effects that can influence binding affinity to biological targets

  • Altered acid-base properties of neighboring atoms

Table 1: Chemical Identifiers and Properties of 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine

PropertyValue
CAS Number1217487-59-6
Molecular FormulaC10H8F3N3S
Molecular Weight259.25 g/mol
IUPAC Name4-methyl-5-[5-(trifluoromethyl)pyridin-3-yl]-1,3-thiazol-2-amine
Standard InChIInChI=1S/C10H8F3N3S/c1-5-8(17-9(14)16-5)6-2-7(4-15-3-6)10(11,12)13/h2-4H,1H3,(H2,14,16)
Standard InChIKeyYHVONWLNMSNKDG-UHFFFAOYSA-N
SMILESCC1=C(SC(=N1)N)C2=CC(=CN=C2)C(F)(F)F
PubChem Compound ID59293690

The 2-amino group on the thiazole ring serves as a potential hydrogen bond donor, which can be critical for interactions with biological targets such as proteins or nucleic acids. This functional group often participates in key recognition events that determine biological activity.

Biological Activity and Applications

Antimicrobial Properties

The search results indicate that thiazole derivatives, including compounds similar to 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine, are known for their antimicrobial properties. These compounds can target bacterial or fungal enzymes, potentially disrupting essential microbial processes.

The combination of the thiazole scaffold with electron-withdrawing groups such as the trifluoromethyl moiety can enhance biological activity through improved binding affinity to target proteins. This suggests that our compound of interest might demonstrate significant antimicrobial activity, particularly against enzymes critical for bacterial or fungal viability.

Potential ApplicationStructural BasisPossible Mechanism
Antimicrobial AgentThiazole core with electron-withdrawing substituentsInhibition of bacterial or fungal enzymes
Enzyme InhibitorHeterocyclic scaffold with hydrogen bonding capabilitiesCompetitive binding to enzyme active sites
Kinase InhibitorStructural similarity to known kinase inhibitorsATP-competitive or allosteric inhibition
Anti-inflammatory AgentHeterocyclic structure with potential to modulate inflammatory pathwaysInhibition of pro-inflammatory mediators

The presence of the trifluoromethyl group is particularly significant as it is a common feature in many successful pharmaceutical compounds. This group can enhance binding affinity to target proteins and improve the pharmacokinetic properties of the molecule.

Research Developments and Future Directions

Current Research Status

The combination of heterocyclic scaffolds with electron-withdrawing groups represents an active area of research in medicinal chemistry, particularly for developing compounds with improved binding affinity to target proteins.

Analytical Characterization

Standard analytical techniques for characterizing 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine would include:

  • NMR spectroscopy to confirm structural arrangements:

    • 1H NMR would show signals for the methyl group, pyridine protons, and amine protons

    • 13C NMR would confirm the carbon framework

    • 19F NMR would characterize the trifluoromethyl group

  • Mass spectrometry to confirm molecular weight and identify fragmentation patterns

  • X-ray crystallography, if suitable crystals can be obtained, to determine the three-dimensional structure

  • HPLC analysis to assess purity and separation from potential structural isomers

Challenges and Future Research Directions

Several challenges and opportunities exist for future research on 4-Methyl-5-(5-(trifluoromethyl)-pyridin-3-yl)thiazol-2-amine:

Table 3: Research Challenges and Potential Solutions

ChallengePotential ApproachExpected Outcome
Limited solubilityFormulation with solubilizing excipientsImproved bioavailability
Target identificationAffinity chromatography and proteomic approachesElucidation of specific biological targets
Synthetic efficiencyCatalyst optimization and flow chemistryHigher yields and scalability
Structure optimizationSystematic SAR studiesCompounds with enhanced activity
Biological evaluationHigh-throughput screeningIdentification of novel applications

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